molecular formula C24H17F2NO3 B2896878 6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-80-6

6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2896878
CAS RN: 902507-80-6
M. Wt: 405.401
InChI Key: WLYNHMNNANYQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C24H17F2NO3 and its molecular weight is 405.401. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties and Biochemical Applications

Quinoline derivatives are recognized for their efficient fluorescence, making them valuable in biochemistry and medicine for studying various biological systems, including DNA fluorophores based on fused aromatic systems. Their potential as antioxidants and radioprotectors highlights their significance in developing new, more sensitive, and selective compounds for biomedical analysis (Aleksanyan & Hambardzumyan, 2013). Additionally, the novel fluorophore 6-Methoxy-4-quinolone, derived from quinoline, exhibits strong fluorescence with a large Stokes' shift in aqueous media, stable across a wide pH range, demonstrating its utility in biomedical applications (Hirano et al., 2004).

Antitumor and Antimicrobial Applications

Quinoline derivatives have been evaluated for their antitumor properties, where novel 2-phenylquinolin-4-ones showed significant inhibitory activity against various tumor cell lines, indicating their potential as anticancer agents (Chou et al., 2010). Furthermore, fluoroquinolones, another class of compounds related to quinoline derivatives, exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria, underscoring their importance in addressing bacterial resistance (Kuramoto et al., 2003).

Synthetic and Chemical Applications

The synthesis and transformations of quinoline derivatives have been explored for their applications in creating fluorescent labeling reagents and intermediates in drug discoveries. Techniques such as the telescoping process have been introduced to improve the synthesis of key intermediates, enhancing efficiency and yield in pharmaceutical research (Nishimura & Saitoh, 2016).

properties

IUPAC Name

6-fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-19-9-2-15(3-10-19)13-27-14-21(23(28)16-4-6-17(25)7-5-16)24(29)20-12-18(26)8-11-22(20)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYNHMNNANYQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.